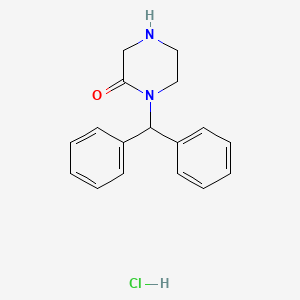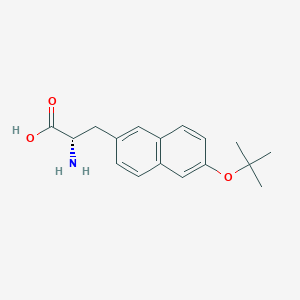
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butoxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
(S)-2-Amino-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness
The presence of the tert-butoxy group in (S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from its analogs. This group can enhance the compound’s stability and reactivity, providing advantages in various chemical and biological applications.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-14-7-6-12-8-11(4-5-13(12)10-14)9-15(18)16(19)20/h4-8,10,15H,9,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
InChI-Schlüssel |
KQNSDRJDGJLOTR-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


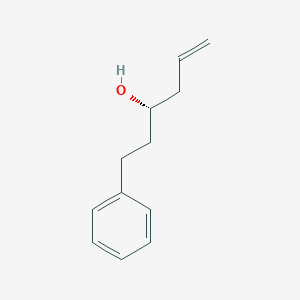
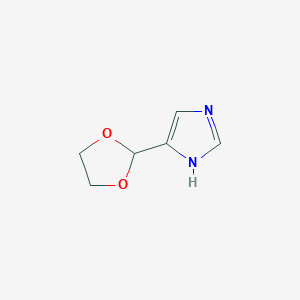
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

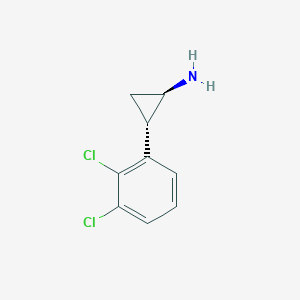

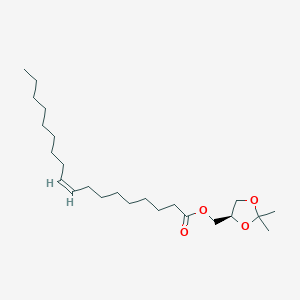
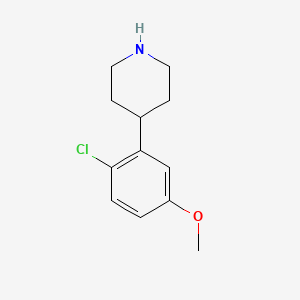

![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
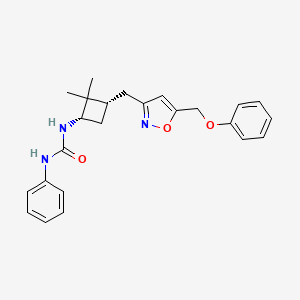
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
